molecular formula C45H80O2 B167305 Cholesteryl stearate CAS No. 35602-69-8

Cholesteryl stearate

Cat. No. B167305
CAS RN: 35602-69-8
M. Wt: 653.1 g/mol
InChI Key: XHRPOTDGOASDJS-XNTGVSEISA-N
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Description

Cholesteryl stearate is a type of cholesteryl ester, which is a compound formed from cholesterol and a fatty acid, in this case, stearic acid. Cholesteryl esters are significant constituents of low-density lipoprotein (LDL) particles, which play a crucial role in the development of atherosclerosis and serve as a storage form of cholesterol in the body . Cholesteryl stearate, in particular, is one of the cholesteryl esters that can be found stored in the rat adrenal gland .

Synthesis Analysis

The synthesis of cholesteryl esters, including cholesteryl stearate, can be achieved through the reaction of cholesterol with fatty acid chlorides. A study demonstrated the synthesis of various cholesteryl esters, including cholesteryl stearate, using a reaction of labeled cholesterol with an excess of fatty acid chloride, yielding high purity and good recovery of the product . This method is suitable for producing cholesteryl esters for biochemical studies.

Molecular Structure Analysis

Cholesteryl stearate's molecular structure, like other cholesteryl esters, consists of a cholesterol moiety linked to a fatty acid chain. The crystal structure of a related compound, cholesteryl-17-bromoheptadecanoate, shows that the molecules pack with regions of steroid skeleta alternating with regions of hydrocarbon chains, which suggests a similar packing arrangement could be expected for cholesteryl stearate .

Chemical Reactions Analysis

Cholesteryl esters can undergo various chemical reactions, including hydrolysis and oxidation. For instance, unsaturated cholesteryl esters can be oxidized at the air-water interface, which affects their surface properties . However, specific chemical reactions involving cholesteryl stearate are not detailed in the provided papers.

Physical and Chemical Properties Analysis

Cholesteryl stearate, as a cholesteryl ester, has unique physical properties that contribute to its biological function. For example, it has been used to form a liquid crystal physical gel in a nematic liquid crystal, which exhibits strong light scattering effects and can be switched from a turbid to a transparent state using an alternating current . This indicates that cholesteryl stearate has electro-optical properties that could be harnessed for display materials. Additionally, the surface properties of cholesteryl stearate and other long-chain esters show that they are not surface-active and do not form stable monolayers at the air-water interface .

Relevant Case Studies

Cholesteryl stearate has been studied in various contexts, including its role in the adrenal gland , its physical properties for potential use in light scattering displays , and its behavior in monolayers and interactions with other lipids . These studies provide insights into the biological and technological applications of cholesteryl stearate and its importance in health and disease.

Scientific Research Applications

1. Application in Analytical Chemistry and Epidemiology

  • Summary of the Application: Cholesteryl ester (CE), an ester of cholesterol and fatty acid (FA), is used in the analysis of human serum. Plasma CE reflects complicated metabolisms of cholesterol, phospholipids, lipoproteins, and dietary FAs .
  • Methods of Application: The study applied two basic dimension reduction methods, principal component analysis (PCA) and factor analysis, to serum CE species determined by LC-MS/MS in a Japanese population .
  • Results or Outcomes: PCA and factor analysis both reflected the size (concentration), food source, fat solubility, and biological aspect of the CE species. Cholesteryl docosahexaenoate (DHA) was found to be unique by a factor analysis, possibly relevant to the unique accumulation of DHA in the brain .

2. Application in Lipoprotein Research

  • Summary of the Application: Cholesteryl ester transfer protein (CETP) inhibition reduces vascular event risk, but confusion surrounds its effects on low-density lipoprotein (LDL) cholesterol .
  • Methods of Application: The study used an allele associated with lower CETP expression to mimic CETP inhibition and detailed lipoprotein subclass profiling from nuclear magnetic resonance spectroscopy .
  • Results or Outcomes: Genetic inhibition of CETP resulted in strong associations on lower remnant and very-low-density lipoprotein (VLDL) cholesterol, but there were no associations on cholesterol concentrations in LDL defined by particle size .

3. Application in Drug Delivery

  • Summary of the Application: Cholesterol-based compounds, including Cholesteryl stearate, have been used in drug delivery systems. These compounds can be used to create liposomes or other types of nanoparticles that can encapsulate drugs and deliver them to specific locations in the body .
  • Results or Outcomes: The use of cholesterol-based compounds in drug delivery has been shown to improve the efficacy of certain drugs by enhancing their absorption and distribution within the body .

4. Application in Bioimaging

  • Summary of the Application: Cholesterol-based compounds can also be used in bioimaging applications. These compounds can be used to create contrast agents that enhance the visibility of certain structures or processes within the body .
  • Results or Outcomes: The use of cholesterol-based compounds in bioimaging has been shown to enhance the quality of images obtained, allowing for more accurate diagnosis and monitoring of various health conditions .

5. Application in Liquid Crystals and Gelators

  • Summary of the Application: Cholesterol-based compounds like Cholesteryl stearate have been used in the development of liquid crystals and gelators .
  • Results or Outcomes: The use of cholesterol-based compounds in material science has been shown to improve the properties of certain materials, such as their stability and structure .

6. Application in High-Performance Liquid Chromatography

  • Summary of the Application: Cholesteryl stearate has been used in the optimization of the reversed-phase high-performance liquid chromatography separation of six analyte standards .
  • Methods of Application: The study accomplished this by modeling with an artificial neural network–genetic algorithm (ANN-GA) approach .
  • Results or Outcomes: Implementation of the optimized method resulted in complete separation of all six analytes, including the resolution of two previously co-eluting peaks .

Safety And Hazards

Cholesteryl stearate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPOTDGOASDJS-XNTGVSEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018693
Record name Cholesteryl stearate
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Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl stearate

CAS RN

35602-69-8
Record name Cholesteryl stearate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol-, octadecanoate
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Record name Cholesteryl stearate
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Record name Cholesteryl stearate
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Record name Cholest-5-en-3-β-yl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837
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Record name CHOLESTERYL STEARATE
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Record name cholest-5-en-3beta-yl octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062461
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
JH Wendorff, FP Price - Molecular Crystals and Liquid Crystals, 1973 - Taylor & Francis
… of the melt crystallized cholesteryl stearate were very similar to … When crystallized from solution the cholesteryl stearate … for the solution grown cholesteryl stearate of 10.23, 7.6, 110.0 A …
Number of citations: 22 www.tandfonline.com
RG Rubio, E Guzmán, F Ortega, L Liggieri - Colloids and Interfaces, 2021 - mdpi.com
Langmuir monolayers containing different amounts of cholesterol and cholesteryl stearate were studied at two different temperatures (24 C and 35 C). The main goal was to contribute …
Number of citations: 8 www.mdpi.com
WL Leaw, CR Mamat, S Triwahyono, AA Jalil… - Journal of colloid and …, 2016 - Elsevier
… gelator, namely cholesteryl stearate (G1). The chemical structures of cholesteryl stearate and 4-… We hypothesised that cholesteryl stearate, which possesses a cholesteric mesomorphic …
Number of citations: 17 www.sciencedirect.com
AW Neumann, LJ Klementowski… - Journal of Colloid and …, 1972 - Elsevier
… Therefore, we feel it desirable to investigate the potential usefulness of zone refining, which is relatively new in the field of organics (1), in the purification of cholesteryl stearate. A …
Number of citations: 16 www.sciencedirect.com
FP Price, JH Wendorff - The Journal of Physical Chemistry, 1973 - ACS Publications
… given in the first column are not identical with the “d” spacings that we have presented in anotherpaper concerned with the X-ray investigation of the structure of cholesteryl stearate.10 …
Number of citations: 18 pubs.acs.org
KYK Yoshimura, HAH Arakawa… - Japanese journal of …, 1995 - iopscience.iop.org
Scanning tunneling microscopy imaging was applied to long-chain fatty acids, their derivatives and cholesteryl stearate in the adsorbed state at the liquid-solid interface between …
Number of citations: 17 iopscience.iop.org
JL Sheumaker - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 2 search.proquest.com
CP Almeida, CG Vital, TC Contente… - International journal …, 2010 - Taylor & Francis
… HUVEC showed higher survival rates when incubated with cholesteryl stearate and smaller survival with cholesteryl linoleate. H292 survival was greater with cholesteryl stearate. …
Number of citations: 21 www.tandfonline.com
K Maeda, M Nakahara, K Hara… - The Review of …, 1980 - repository.kulib.kyoto-u.ac.jp
A new optical method to determine phase transitions at high pressure is described in detail. The method is applied to mesomorphic transitions in cholesteryl stearate. The solid-isotropic …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
MP Zubillaga, G Maerker - Journal of the American Oil Chemists Society, 1988 - Springer
… Cholesteryl stearate and oleate were completely consumed in 30 min, but the more highly unsaturated steryl esters required up to two hr at room temperature. During the longer …
Number of citations: 22 link.springer.com

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